Ethyl Difluoro(5-methylpyridin-2-yl)acetate
Overview
Description
Ethyl Difluoro(5-methylpyridin-2-yl)acetate is a chemical compound with the CAS Number: 503627-67-6 . It has a molecular weight of 215.2 and its IUPAC name is ethyl difluoro (5-methyl-2-pyridinyl)acetate .
Molecular Structure Analysis
The molecular formula of Ethyl Difluoro(5-methylpyridin-2-yl)acetate is C10H11F2NO2 . The InChI code for this compound is 1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-5-4-7(2)6-13-8/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl Difluoro(5-methylpyridin-2-yl)acetate include a molecular weight of 215.197 . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Synthesis and Evaluation of Compounds
Ethyl difluoro(5-methylpyridin-2-yl)acetate and related compounds have been synthesized and evaluated for various scientific applications. For example, the compound has been used in the synthesis of C-24 and C-25 oxysterols by in situ generated ethyl(trifluoromethyl)dioxirane, showing potential in the development of naturally occurring oxysterols like 25-hydroxycholesterol and its derivatives (Ogawa et al., 2009). Similarly, potential anticancer agents have been synthesized by hydrolysis and subsequent reactions involving ethyl difluoro(5-methylpyridin-2-yl)acetate derivatives, highlighting its role in cancer research (Temple et al., 1983).
Memory Enhancement in Mice
Compounds derived from ethyl difluoro(5-methylpyridin-2-yl)acetate have been studied for their effects on memory enhancement in mice. One such study synthesized 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and observed significant improvements in the memory abilities of mice, indicating potential therapeutic applications (Li Ming-zhu, 2010).
Self-Assembling Properties for Delivery Systems
The self-assembling properties of certain derivatives of ethyl difluoro(5-methylpyridin-2-yl)acetate have been explored for the development of delivery systems. Research into 3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides, for instance, has shown promise in the creation of liposomes and other nanoparticle-based delivery mechanisms, which could be invaluable in pharmaceutical applications (Pikun et al., 2022).
Radical Reactions for Synthetic Applications
The versatility of ethyl difluoro(5-methylpyridin-2-yl)acetate extends to its use in radical reactions, such as the synthesis of 3,3-difluoro-GABA, through radical additions to vinyl ethers. This demonstrates the compound's utility in synthesizing perfluoroalkylated organic compounds with potential applications in medicinal chemistry and materials science (Kondratov et al., 2015).
properties
IUPAC Name |
ethyl 2,2-difluoro-2-(5-methylpyridin-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-5-4-7(2)6-13-8/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDYXVMCPYSRND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)C)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251762 | |
Record name | Ethyl α,α-difluoro-5-methyl-2-pyridineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Difluoro(5-methylpyridin-2-yl)acetate | |
CAS RN |
503627-67-6 | |
Record name | Ethyl α,α-difluoro-5-methyl-2-pyridineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503627-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α,α-difluoro-5-methyl-2-pyridineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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